molecular formula C24H46N2O3S B12731789 (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium CAS No. 79181-59-2

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium

Cat. No.: B12731789
CAS No.: 79181-59-2
M. Wt: 442.7 g/mol
InChI Key: FJAXVHRLFGNOFO-BCBTXJGPSA-M
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Description

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a thia-azabicyclo heptane core, which is a key feature contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The thia-azabicyclo heptane core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • 2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

Uniqueness

What sets (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the tetrabutylazanium group.

Properties

CAS No.

79181-59-2

Molecular Formula

C24H46N2O3S

Molecular Weight

442.7 g/mol

IUPAC Name

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C8H11NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-16H2,1-4H3;5-6H,3H2,1-2H3,(H,11,12)/q+1;/p-1/t;5-,6+/m.1/s1

InChI Key

FJAXVHRLFGNOFO-BCBTXJGPSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC1(C(N2C(S1)CC2=O)C(=O)[O-])C

Origin of Product

United States

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